What is the chemical structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
What is the chemical structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated derivative of the privileged pyrido[1,2-a]pyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] This document will delve into the core chemical structure, physicochemical properties, potential synthetic routes, and prospective applications in drug discovery, offering a foundational resource for researchers in the field.
Core Chemical Identity
The fundamental step in understanding any chemical compound is to establish its precise chemical structure and unique identifiers. For 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, these are outlined below.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Its molecular structure consists of a fused bicyclic system where a pyridine ring is fused to a pyrimidine ring. The numbering of the heterocyclic system places the bromine atom at position 9 and the chlorine atom at position 7. A ketone group is present at position 4.
To facilitate data retrieval and computational modeling, standardized chemical identifiers are crucial. Based on the nomenclature, the canonical SMILES (Simplified Molecular-Input Line-Entry System) string is deduced as BrC1=CC=C2N=C(C=C(Cl)C=C2)C1=O. The corresponding International Chemical Identifier (InChI) and InChI Key, which provide a unique and layered representation of the molecule, can be generated from the SMILES string.
Molecular Structure Diagram
Caption: 2D structure of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1222997-48-9 | |
| Molecular Formula | C₈H₄BrClN₂O | |
| Molecular Weight | 259.48 g/mol | |
| Predicted XLogP3 | ~2.5-3.5 | Computational Prediction |
| Predicted Boiling Point | > 400 °C | Computational Prediction |
| Predicted Melting Point | > 200 °C | Computational Prediction |
| Predicted Solubility | Poorly soluble in water | Computational Prediction |
Note: Predicted values are derived from computational models and should be confirmed experimentally. The development of computational chemistry has significantly advanced the ability to predict molecular properties, aiding in the rational design of molecules.[2]
Synthesis and Reactivity
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established area of organic chemistry, with several synthetic strategies available. The specific synthesis of 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one would likely involve the use of appropriately substituted 2-aminopyridine precursors.
General Synthetic Strategies
A common and effective method for the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is the condensation of a 2-aminopyridine with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction typically proceeds via a cyclocondensation mechanism. For the target molecule, the synthesis would necessitate a 2-amino-3-bromo-5-chloropyridine as the starting material.
Conceptual Synthetic Workflow
Caption: General synthetic approach to the target molecule.
Key Experimental Protocol: Cyclocondensation Reaction
The following is a generalized protocol based on established methods for the synthesis of related compounds. Optimization of reaction conditions would be necessary for the specific substrates.
Materials:
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2-amino-3-bromo-5-chloropyridine
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Diethyl malonate (or a suitable equivalent)
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High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a condenser and a magnetic stirrer, add 2-amino-3-bromo-5-chloropyridine (1.0 eq) and diethyl malonate (1.5-2.0 eq).
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Add a high-boiling point solvent to the mixture.
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Heat the reaction mixture to a high temperature (typically 180-250 °C) under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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High Temperature: The cyclization step often requires significant thermal energy to overcome the activation barrier.
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Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.
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Excess β-ketoester: Can help to drive the initial condensation reaction to completion.
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][4] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.
Established Biological Activities of the Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is present in a number of compounds with demonstrated biological activity, including:
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Antimalarial Agents: Certain derivatives have shown activity against Plasmodium falciparum.[1][5]
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Anticancer Agents: The scaffold has been explored for the development of inhibitors of various kinases and other cancer-related targets.[6]
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Anti-inflammatory Agents: Some compounds have exhibited anti-inflammatory properties.[7]
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Aldose Reductase Inhibitors: Derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[8]
The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins. Therefore, 9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one represents a promising candidate for screening in various biological assays to explore its therapeutic potential. The presence of two distinct halogen atoms also offers opportunities for further selective chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the medicinally important 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. While specific experimental data for this compound is limited, its chemical structure and properties can be confidently predicted. Established synthetic methodologies for this class of compounds provide a clear path for its preparation. Given the diverse biological activities associated with the parent scaffold, this molecule represents a valuable building block and a potential lead compound for further investigation in drug discovery and development.
References
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ResearchGate. Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. [Link]
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ResearchGate. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]
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ACS Publications. Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]
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MDPI. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. [Link]
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PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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ResearchGate. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]
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PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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ResearchGate. (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]
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ACS Publications. Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]
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PubChemLite. 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]
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No-IP. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Powerful Research Tool. [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. [Link]
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